Cas no 639-81-6 (Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)-)

Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)- structure
639-81-6 structure
Productnaam:Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)-
CAS-nummer:639-81-6
MF:C33H35N5O5
MW:581.661507844925
CID:511143
PubChem ID:115248

Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)- Chemische en fysische eigenschappen

Naam en identificatie

    • Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)-
    • (5'α,8α)-5'-Benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxoergotam
    • Ergotaminine
    • ERGOTAMININE, USP STANDARD
    • (5'alpha,8alpha)-5'-Benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman
    • 12'-Hydroxy-2'-methyl-5'a-(phenylmethyl)-8a-ergotaman-3',6',18-trione
    • 639-81-6
    • ERGOTAMININE [MI]
    • ERGOTAMINE TARTRATE IMPURITY B [EP IMPURITY]
    • SCHEMBL453882
    • Q27270079
    • XCGSFFUVFURLIX-BRMNWJGKSA-N
    • (6AR,9S)-N-((2R,5S,10AS,10BS)-5-BENZYL-10B-HYDROXY-2-METHYL-3,6-DIOXOOCTAHYDRO-8H-(1,3)OXAZOLO(3,2-A)PYRROLO(2,1-C)PYRAZIN-2-YL)-7-METHYL-4,6,6A,7,8,9-HEXAHYDROINDOLO(4,3-FG)QUINOLINE-9-CARBOXAMID
    • Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'.alpha.,8.alpha.)-
    • N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid
    • Ergotaminine dried down 25 microg/mL
    • Cornutamine
    • Isoergotamine
    • 8A16V7W7F9
    • Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'?,8?)-; Ergotaminine (6CI,7CI,8CI); (5'?,8?)-12'-Hydroxy-2'-methyl-5'-(phenylmethyl)ergotaman-3',6',18-trione; 8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, ergotaman-3',6',18-trione deriv.; Indolo[4,3-fg]quinoline, ergotaman-3',6',18-trione deriv.; Isoergotamine
    • DTXSID40980817
    • ERGOTAMININE [USP-RS]
    • Ergotaminine (100 mg) (List Chemical)
    • (6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • UNII-8A16V7W7F9
    • NS00126558
    • Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'alpha,8alpha)-
    • Inchi: InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1
    • InChI-sleutel: XCGSFFUVFURLIX-BRMNWJGKSA-N
    • LACHT: CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Berekende eigenschappen

  • Exacte massa: 581.26400
  • Monoisotopische massa: 581.26381923g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1220
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 118Ų

Experimentele eigenschappen

  • Dichtheid: 1.2118 (rough estimate)
  • Smeltpunt: 252°C (rough estimate)
  • Kookpunt: 639.99°C (rough estimate)
  • Brekindex: 1.7500 (estimate)
  • PSA: 121.70000
  • LogboekP: 2.64480
  • Specifieke rotatie: D20 +369° (c = 0.5 in chloroform)

Ergotaman-3',6',18-trione,12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'a,8a)- Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 1544
  • Veiligheidstermijn:6.1(b)
  • Gevaarklasse:6.1(b)
  • PackingGroup:III
  • Verpakkingsgroep:III

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